molecular formula C12H14N2O B1252304 Coerulescine

Coerulescine

Cat. No. B1252304
M. Wt: 202.25 g/mol
InChI Key: PNYGHERLKSFRMH-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coerulescine is a natural product found in Phalaris coerulescens with data available.

Scientific Research Applications

Phytochemical Examination

A study by Anderton et al. (1998) focused on the phytochemical examination of Phalaris coerulescens, revealing the presence of oxindoles, including coerulescine, which had not been previously reported in Phalaris species. This discovery expanded the understanding of the chemical composition of Phalaris coerulescens and its potential applications in various fields, such as pharmacology and toxicology (Anderton et al., 1998).

Enantioselective Synthesis

Lee et al. (2020) reported an enantioselective synthetic method for preparing (S)(+)-coerulescine, achieving significant yield and enantiomeric excess. This method is essential for producing coerulescine derivatives to study its structure-activity relationships against its biological activities, which is crucial for potential therapeutic applications (Lee et al., 2020).

Synthesis of Spiropyrrolidinyl-oxindole Alkaloids

Kumar et al. (2001) developed a novel approach for the synthesis of spiropyrrolidinyloxindole alkaloids, such as coerulescine. This method involved iodide ion-induced rearrangement and was pivotal in facilitating the synthesis of coerulescine and similar compounds for further pharmacological study (Kumar et al., 2001).

Straightforward Synthesis Approach

Chang et al. (2005) established a straightforward synthesis method for coerulescine, involving Lewis acid-catalyzed rearrangement. This simplified method could be significant for the large-scale production of coerulescine and related compounds for research and potential therapeutic uses (Chang et al., 2005).

Intramolecular Allylation Method

Kim and Kim (2012) developed an intramolecular allylation method to synthesize coerulescine. This method contributed to the understanding of coerulescine’s molecular structure and its pharmacological properties, including anticancer activities (Kim & Kim, 2012).

properties

Product Name

Coerulescine

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

(3R)-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C12H14N2O/c1-14-7-6-12(8-14)9-4-2-3-5-10(9)13-11(12)15/h2-5H,6-8H2,1H3,(H,13,15)/t12-/m0/s1

InChI Key

PNYGHERLKSFRMH-LBPRGKRZSA-N

Isomeric SMILES

CN1CC[C@]2(C1)C3=CC=CC=C3NC2=O

SMILES

CN1CCC2(C1)C3=CC=CC=C3NC2=O

Canonical SMILES

CN1CCC2(C1)C3=CC=CC=C3NC2=O

synonyms

coerulescine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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